![molecular formula C18Br2F15Sb B14645044 Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane CAS No. 55678-66-5](/img/structure/B14645044.png)
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane is a compound that belongs to the class of organoantimony compounds It is characterized by the presence of two bromine atoms and three pentafluorophenyl groups attached to a central antimony atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane typically involves the reaction of tris(pentafluorophenyl)stibine with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Sb(C6F5)3+Br2→Sb(C6F5)3Br2
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, using more efficient purification techniques, and ensuring safety protocols are in place.
化学反応の分析
Types of Reactions
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and phosphines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of organoantimony derivatives.
科学的研究の応用
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry and drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it a versatile catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its use as a Lewis acid catalyst in organic synthesis.
Tris(pentafluorophenyl)phosphine: Another compound with similar Lewis acidic properties.
Tris(pentafluorophenyl)arsine: Shares structural similarities and is used in similar applications.
Uniqueness
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane is unique due to the presence of bromine atoms, which can undergo various substitution reactions, providing a versatile platform for the synthesis of new derivatives. Its strong Lewis acidic nature also distinguishes it from other similar compounds, making it particularly useful in specific catalytic applications.
特性
CAS番号 |
55678-66-5 |
|---|---|
分子式 |
C18Br2F15Sb |
分子量 |
782.7 g/mol |
IUPAC名 |
dibromo-tris(2,3,4,5,6-pentafluorophenyl)-λ5-stibane |
InChI |
InChI=1S/3C6F5.2BrH.Sb/c3*7-2-1-3(8)5(10)6(11)4(2)9;;;/h;;;2*1H;/q;;;;;+2/p-2 |
InChIキー |
GVWGFESITUQSNM-UHFFFAOYSA-L |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)[Sb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)(Br)Br)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


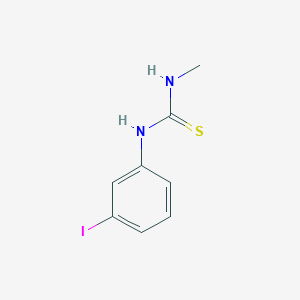
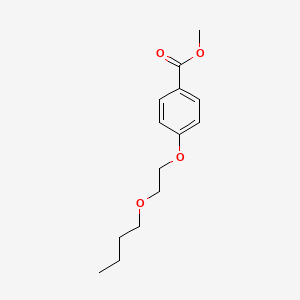
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
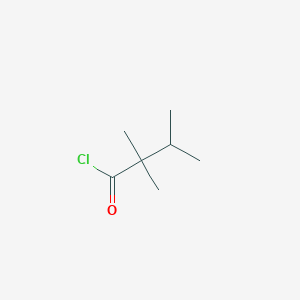
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
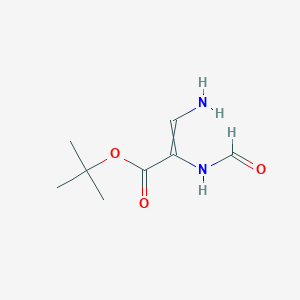
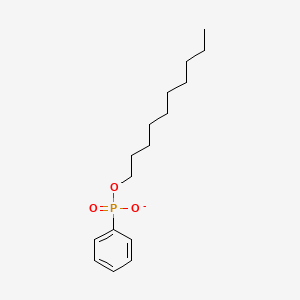
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
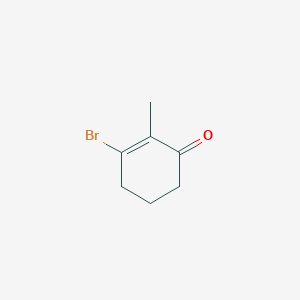
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)
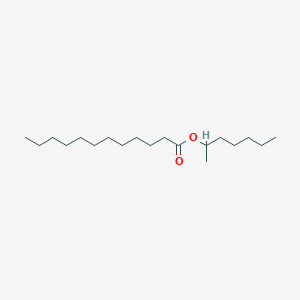

![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)
